An In-depth Technical Guide to the Crystal Structure and Symmetry of Pyrope Garnet
An In-depth Technical Guide to the Crystal Structure and Symmetry of Pyrope Garnet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and symmetry of pyrope garnet, a magnesium aluminum silicate (B1173343) mineral of the garnet group. The information presented herein is curated for professionals in research, materials science, and geology, with a focus on detailed crystallographic data and the experimental methodologies used for its determination.
Introduction to Pyrope Garnet
Pyrope is an end-member of the pyralspite garnet series, with the ideal chemical formula Mg₃Al₂(SiO₄)₃[1][2]. It is a nesosilicate, characterized by isolated silica (B1680970) tetrahedra linked by other cations[3]. Pyrope crystallizes in the cubic system and is known for its characteristic blood-red to purplish-red color, although pure pyrope is colorless[1][4]. Its name is derived from the Greek words "pyr" for fire and "ops" for eye, alluding to its fiery appearance[5]. Pyrope is a significant mineral in the Earth's upper mantle and is often found in high-pressure metamorphic rocks and ultramafic igneous rocks like peridotites and kimberlites[3][6].
Crystallographic Data
The crystal structure of pyrope garnet has been extensively studied, providing precise data on its unit cell, atomic positions, and bonding characteristics. This information is crucial for understanding its physical and chemical properties.
Symmetry and Space Group
Pyrope garnet belongs to the cubic crystal system, specifically the hexoctahedral class (m3m)[1]. Its crystal structure is described by the space group Ia3d[1][7][8]. This high-symmetry space group dictates the arrangement of atoms within the unit cell and the overall morphology of pyrope crystals, which commonly exhibit dodecahedral or trapezohedral forms[1][3][4].
Unit Cell and Atomic Coordinates
The crystal structure of garnet is comprised of three distinct cation sites, designated as X, Y, and Z[3][9]. In pyrope, the dodecahedral X site is occupied by magnesium (Mg²⁺), the octahedral Y site by aluminum (Al³⁺), and the tetrahedral Z site by silicon (Si⁴⁺)[3][6][9]. The general formula for garnets is X₃Y₂(ZO₄)₃[3][9]. The structure consists of a framework of alternating SiO₄ tetrahedra and AlO₆ octahedra, with Mg²⁺ ions filling the larger dodecahedral cavities[9][10].
The following tables summarize the key crystallographic data for pyrope garnet.
| Parameter | Value | Reference |
| Crystal System | Cubic (Isometric) | [1][2][4][11] |
| Crystal Class | Hexoctahedral (m3m) | [1] |
| Space Group | Ia3d | [1][7][8] |
| Lattice Parameter (a) | ~11.441 - 11.562 Å | [5][9] |
| Formula Units per Cell (Z) | 8 | [9] |
Table 1: Crystallographic Data for Pyrope Garnet.
The precise atomic positions within the unit cell are essential for detailed structural analysis. The following coordinates are based on single-crystal X-ray diffraction studies.
| Atom | Site | x | y | z | Reference |
| Mg | 24c | 0.125 | 0 | 0.25 | [5] |
| Al | 16a | 0 | 0 | 0 | [5] |
| Si | 24d | 0.375 | 0 | 0.25 | [5] |
| O | 96h | ~0.034 | ~0.051 | ~0.653 | [5] |
Table 2: Atomic Coordinates for Pyrope Garnet. Note: The oxygen coordinates can vary slightly between different studies.
Bond Lengths and Angles
The interatomic distances and angles within the pyrope structure provide insight into the geometry of the coordination polyhedra and the nature of the chemical bonds.
| Bond | Distance (Å) | Reference |
| Mg-O | ~2.22 - 2.37 | [9] |
| Al-O | ~1.90 - 1.91 | [9] |
| Si-O | ~1.63 - 1.65 | [9] |
Table 3: Selected Interatomic Distances in Pyrope Garnet.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of pyrope garnet relies on sophisticated diffraction techniques. The following sections outline the general methodologies for the key experiments cited in the literature.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal[10].
Methodology:
-
Crystal Selection and Mounting: A small, high-quality single crystal of pyrope (typically < 0.5 mm in diameter) with no visible fractures or inclusions is selected under a microscope. The crystal is then mounted on a thin glass fiber or a specialized loop, which is attached to a goniometer head[10].
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays, commonly from a molybdenum or copper source, are directed at the crystal[10]. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).
-
Data Processing: The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson techniques. The initial structural model is then refined using a least-squares method to obtain the final atomic coordinates, site occupancies, and atomic displacement parameters[8].
High-Resolution Powder X-ray Diffraction (HRPXRD) and Rietveld Refinement
For materials where suitable single crystals are not available, or for studying fine-scale intergrowths, high-resolution powder X-ray diffraction is employed. The data is then analyzed using the Rietveld method.
Methodology:
-
Sample Preparation: A small fragment of the pyrope sample is crushed into a fine powder using a mortar and pestle (e.g., made of corundum)[9]. The powder is then loaded into a thin capillary tube (e.g., made of Kapton)[9].
-
Data Collection: The capillary containing the sample is mounted in a powder diffractometer. For high-resolution data, a synchrotron X-ray source is often used[9]. The sample is typically rotated during data collection to ensure random orientation of the crystallites[9]. The diffraction pattern is recorded as a function of the diffraction angle (2θ)[7].
-
Rietveld Refinement: The Rietveld method is a full-pattern fitting technique that refines a theoretical diffraction pattern to match the experimental data[12]. The refinement process involves adjusting various parameters, including lattice parameters, atomic coordinates, site occupancies, and peak shape parameters, until the best fit is achieved[7][12]. Software such as GSAS is commonly used for this purpose[7].
Structural Relationships and Classification
Pyrope is a member of the larger garnet group, which is subdivided into two main series: the pyralspites and the ugrandites, based on the cation occupying the X site[6]. The following diagram illustrates the classification of pyrope within this group.
Caption: Classification of Pyrope within the Garnet Group.
Conclusion
The crystal structure and symmetry of pyrope garnet are well-defined, characterized by a cubic unit cell with the space group Ia3d. Its structure, consisting of a framework of silica tetrahedra and alumina (B75360) octahedra with magnesium in dodecahedral coordination, has been precisely determined through single-crystal and powder X-ray diffraction techniques. The detailed crystallographic data presented in this guide are fundamental for understanding the material's properties and for its application in various scientific and industrial fields.
References
- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. minsocam.org [minsocam.org]
- 4. researchgate.net [researchgate.net]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
